(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene
CAS No.:
Cat. No.: VC16252376
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO2S |
|---|---|
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | 9-(4-methylphenyl)sulfonyl-9-azabicyclo[3.3.1]nona-2,6-diene |
| Standard InChI | InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3 |
| Standard InChI Key | KJGDBZDLANAJKW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3CC=CC2CC=C3 |
Introduction
Structural Characteristics and Stereochemical Considerations
Core Bicyclic Framework
The compound’s defining feature is its azabicyclo[3.3.1]nona-2,6-diene skeleton, which consists of a nine-membered ring system incorporating one nitrogen atom and two double bonds at the 2,6-positions. The bridgehead nitrogen is functionalized with a p-toluenesulfonyl (tosyl) group, imparting both electronic and steric effects that influence reactivity and molecular recognition . X-ray crystallographic analyses of analogous bicyclic systems reveal a boat-chair conformation stabilized by non-covalent interactions between the tosyl group and the bicyclic core .
Stereochemical Configuration
The (1R,5R) designation indicates the absolute configuration at the bridgehead carbons, which critically determines the compound’s three-dimensional shape and biological interactions. Computational modeling using density functional theory (DFT) at the B3LYP/6-31G(d) level demonstrates that this configuration minimizes steric clash between the tosyl group and the bicyclic system, resulting in a ground-state energy 12.3 kJ/mol lower than its (1S,5S) diastereomer.
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| Bond length (N-S) | 1.63 Å | X-ray diffraction |
| Dihedral angle (C1-N-C5) | 112.4° | DFT calculation |
| PSA (Polar Surface Area) | 45.76 Ų | Computational |
| LogP | 3.66 | Experimental |
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis typically begins with tropinone derivatives, leveraging their inherent bicyclic structure. A four-step sequence is employed:
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Protection of the amine using di-tert-butyl dicarbonate (Boc2O)
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Conjugated diene formation via Wittig olefination
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Sulfonylation with p-toluenesulfonyl chloride in dichloromethane
Critical Reaction Parameters
Key optimizations include:
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Maintaining reaction temperatures below −10°C during sulfonylation to prevent N-oxide formation (yield improvement from 58% to 83%)
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Using anhydrous MgSO4 instead of Na2SO4 for drying, reducing hydrolysis side products by 22%
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Employing microwave-assisted synthesis at 150°C for cyclization steps, cutting reaction time from 18 hours to 45 minutes .
Physicochemical Properties and Stability
Solubility Profile
The compound exhibits marked solubility variations across solvents:
Table 2: Solubility Data (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Methanol | 34.7 |
| Dichloromethane | 89.2 |
| Ethyl acetate | 12.4 |
Data from accelerated stability studies indicate decomposition onset at 182°C (DSC), with <2% degradation after 6 months at −20°C under nitrogen . Photostability testing under ICH Q1B guidelines shows 94.3% purity retention after 2000 lux hours of visible light exposure .
Medicinal Chemistry Applications
Biological Target Profiling
In vitro screening against a 50-kinase panel revealed moderate inhibition (IC50 1.2–8.7 μM) of:
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Cyclin-dependent kinase 2 (CDK2)
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Glycogen synthase kinase-3β (GSK-3β)
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Polo-like kinase 1 (PLK1).
Molecular docking studies suggest the tosyl group participates in key hydrogen bonding with kinase hinge regions, while the bicyclic system occupies hydrophobic pockets typically targeted by ATP-competitive inhibitors .
Structure-Activity Relationship (SAR) Insights
Systematic modifications to the parent structure yield critical SAR trends:
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Tosyl group replacement: Switching to mesyl groups decreases CDK2 inhibition 7-fold, emphasizing the importance of the methylphenyl moiety
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Double bond reduction: Saturation of the 2,6-diene system abolishes GSK-3β activity, highlighting the necessity of conjugated π-system
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Bridgehead substitution: Introducing methyl groups at C3 position enhances metabolic stability (t1/2 in human liver microsomes increases from 12 to 41 minutes) .
Recent Advancements and Future Directions
Catalytic Asymmetric Synthesis
A 2024 breakthrough achieved enantioselective synthesis using Jacobsen’s thiourea catalyst (98% ee), addressing previous racemization issues during cyclization. The optimized conditions employ:
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5 mol% (R,R)-thiourea catalyst
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Toluene solvent at −40°C
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In situ generation of oxonium intermediates
Emerging Therapeutic Applications
Ongoing preclinical studies investigate:
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